2-[2-(Dimethylamino)ethoxy]benzoic acid
CAS No.: 206261-66-7
VCID: VC2199761
Molecular Formula: C11H15NO3
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(Dimethylamino)ethoxy]benzoic acid - 206261-66-7](/images/structure/VC2199761.png)
Description |
2-[2-(Dimethylamino)ethoxy]benzoic acid is a chemical compound with diverse applications in biochemical and pharmaceutical research. Its molecular structure and properties make it an intriguing subject for further exploration in organic synthesis, medicinal chemistry, and industrial applications. Key Identifiers:
Biochemical Research2-[2-(Dimethylamino)ethoxy]benzoic acid is primarily utilized as a biochemical reagent. Its functional groups allow for modifications in organic synthesis, making it a versatile intermediate for producing derivatives with specific biological activities. Pharmaceutical PotentialWhile specific pharmacological uses are not widely documented, compounds with similar structures often serve as intermediates in drug development, particularly in the synthesis of molecules targeting receptors or enzymes. Synthesis PathwaysThe synthesis of this compound typically involves:
Characterization TechniquesStandard analytical methods are employed to confirm the structure:
HazardsAccording to safety data sheets (SDS):
Precautions
Environmental Impact |
---|---|
CAS No. | 206261-66-7 |
Product Name | 2-[2-(Dimethylamino)ethoxy]benzoic acid |
Molecular Formula | C11H15NO3 |
Molecular Weight | 209.24 g/mol |
IUPAC Name | 2-[2-(dimethylamino)ethoxy]benzoic acid |
Standard InChI | InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14) |
Standard InChIKey | JZLYEZGHBQFRLU-UHFFFAOYSA-N |
SMILES | CN(C)CCOC1=CC=CC=C1C(=O)O |
Canonical SMILES | CN(C)CCOC1=CC=CC=C1C(=O)O |
PubChem Compound | 6484659 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume